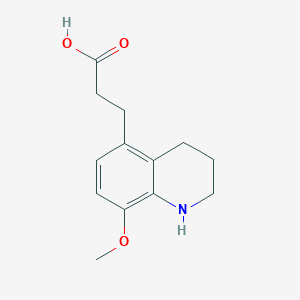

3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid

Description

3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid is a heterocyclic organic compound featuring a tetrahydroquinoline scaffold substituted with a methoxy group at the 8-position and a propanoic acid moiety at the 5-position. Tetrahydroquinoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, depending on substituent patterns .

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

3-(8-methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid |

InChI |

InChI=1S/C13H17NO3/c1-17-11-6-4-9(5-7-12(15)16)10-3-2-8-14-13(10)11/h4,6,14H,2-3,5,7-8H2,1H3,(H,15,16) |

InChI Key |

SOHMLMKKMXIBDD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)CCC(=O)O)CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one with suitable reagents . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Solvents like ethanol and methanol are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain 8-substituted tetrahydroquinoline derivatives can inhibit the proliferation of various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The antiproliferative activity of these compounds was assessed using different assays, demonstrating their potential as anticancer agents .

Antimicrobial Properties

Compounds within the tetrahydroquinoline family have also been evaluated for their antimicrobial activities. In one study, derivatives were tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated significant inhibition of microbial growth, suggesting their potential use as antimicrobial agents .

Neuroprotective Effects

Tetrahydroquinoline derivatives have been studied for their neuroprotective effects. They may help in conditions such as neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant properties. Research indicates that certain compounds can protect neuronal cells from oxidative stress and apoptosis .

Cognitive Enhancement

Some studies have suggested that tetrahydroquinoline derivatives may enhance cognitive functions. They could potentially be used in the treatment of cognitive disorders by improving memory and learning processes through cholinergic modulation .

Synthesis and Characterization

The synthesis of 3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antiproliferative Activity Study

In a study focusing on the antiproliferative activity of various 8-substituted tetrahydroquinolines, researchers synthesized a small library of compounds and evaluated their effects on human cancer cell lines. Results indicated that several derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents against cancer .

Antimicrobial Efficacy Assessment

Another study investigated the antimicrobial properties of synthesized tetrahydroquinoline derivatives against a panel of pathogens. The results showed that specific compounds had low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial activity and potential for development into new antibiotics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The methoxy group and the quinoline ring play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Bioactivity Trends

- Antimicrobial Activity: Chlorinated phenylpropanoic acids (e.g., compound 1) demonstrate selective inhibition of bacterial pathogens, likely due to halogen-enhanced electron withdrawal and membrane disruption . The dihydrofuran derivative 12 also shows broad-spectrum antimicrobial effects, suggesting that ring systems with electronegative substituents enhance bioactivity .

- Anti-Inflammatory Effects: Propanoic acid derivatives with heterocyclic cores (e.g., tetrahydropyrimidines) exhibit significant anti-inflammatory activity in preclinical models, attributed to COX-2 inhibition or cytokine modulation .

- Anticancer Potential: Compound 12 and phenylpropanoic acid metabolites (e.g., 3-(3',4'-dihydroxyphenyl)acetic acid) inhibit cancer cell proliferation, highlighting the role of oxidative metabolites in antitumor mechanisms .

Structural Influence on Activity

- Substituent Effects : Methoxy groups (as in the target compound and ) may enhance lipophilicity and bioavailability, while hydroxyl or chlorine groups improve target binding via hydrogen bonding or electrostatic interactions .

- Scaffold Diversity: Tetrahydroquinoline and tetrahydropyrimidine cores provide rigidity and planar surfaces for enzyme binding, whereas phenyl rings offer versatility for substitution .

Biological Activity

3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid (CAS Number: 1706432-71-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

The molecular formula of 3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid is C14H19NO3, with a molecular weight of 251.31 g/mol. The compound features a tetrahydroquinoline structure which is known for its diverse pharmacological properties.

Biological Activity

Research into the biological activity of 3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid has highlighted several key areas:

1. Antioxidant Activity

Studies have indicated that compounds with tetrahydroquinoline structures often exhibit significant antioxidant properties. The methoxy group at the 8-position may enhance the electron-donating ability of the compound, thereby increasing its capacity to scavenge free radicals.

2. Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect could be beneficial in treating chronic inflammatory diseases.

3. Neuroprotective Properties

Tetrahydroquinolines are also recognized for their neuroprotective effects. Preliminary studies indicate that 3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid may protect neuronal cells from oxidative stress-induced apoptosis.

Data Table: Summary of Biological Activities

| Activity | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |

| Neuroprotective | Protects against oxidative stress-induced apoptosis |

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

Case Study 1: Neuroprotection in Neurodegenerative Models

A study investigated the neuroprotective effects of tetrahydroquinoline derivatives in models of Alzheimer's disease. Results showed that these compounds significantly reduced amyloid-beta toxicity in neuronal cultures.

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory potential of tetrahydroquinoline derivatives in rheumatoid arthritis models. The compounds demonstrated a reduction in joint inflammation and pain scores compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.